molecular formula C24H28NO5- B13387330 4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate

4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate

Cat. No.: B13387330
M. Wt: 410.5 g/mol
InChI Key: PYNXFZCZUAOOQC-OQHSHRKDSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate involves the reaction of succinic anhydride with (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride . The reaction is typically carried out under controlled conditions to ensure the desired stereochemistry and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can reduce the carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.

    Biology: It is used in research related to enzyme inhibition and protein interactions.

    Medicine: It is a key component in the treatment of heart failure, as it helps to enhance the effects of natriuretic peptides.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme neprilysin, which is responsible for the degradation of natriuretic peptides. By inhibiting this enzyme, the compound increases the levels of these peptides, leading to vasodilation, increased diuresis, and reduced blood pressure. This mechanism helps to alleviate the symptoms of heart failure and improve the overall function of the heart .

Comparison with Similar Compounds

Similar Compounds

    Valsartan: Another component of the drug Entresto, which works by blocking the angiotensin II receptor.

    Enalapril: An ACE inhibitor used for treating hypertension and heart failure.

    Losartan: An angiotensin II receptor antagonist used for similar indications.

Uniqueness

4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate is unique due to its dual mechanism of action. It not only inhibits neprilysin but also works in combination with valsartan to provide a comprehensive approach to treating heart failure. This dual action makes it more effective than other similar compounds that target only one pathway .

Properties

Molecular Formula

C24H28NO5-

Molecular Weight

410.5 g/mol

IUPAC Name

4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/p-1/t17-,21?/m1/s1

InChI Key

PYNXFZCZUAOOQC-OQHSHRKDSA-M

Isomeric SMILES

CCOC(=O)[C@H](C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-]

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-]

Origin of Product

United States

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